molecular formula C15H14N4O2 B2692261 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034233-89-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2692261
CAS No.: 2034233-89-9
M. Wt: 282.303
InChI Key: PZARIVCNTJORBF-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple privileged pharmacophores, including a furan ring, an imidazole core, and a pyridine moiety, which are commonly found in biologically active molecules and provide a versatile scaffold for interaction with various biological targets . The furan moiety, as an electron-rich system, contributes to the molecule's ability to form hydrogen bonds with enzymatic targets, while the imidazole and pyridine rings are known to enhance binding affinity and selectivity through interactions such as hydrogen bonding and π-π stacking . This multi-ring system offers promising opportunities for the development of novel enzyme inhibitors or receptor modulators . The primary research applications of this compound are in the areas of oncology and infectious diseases, where such molecular hybrids are explored for their potential as targeted therapeutic agents. The presence of the carboxamide linker further increases molecular flexibility and provides additional sites for hydrogen bonding, which can be crucial for optimizing binding to active sites and improving pharmacokinetic properties . This compound is intended for use in in vitro assays and high-throughput screening campaigns to identify and validate new lead structures. It serves as a key intermediate for structure-activity relationship (SAR) studies, allowing researchers to investigate the impact of heterocyclic assemblies on potency and selectivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARIVCNTJORBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.

    Alkylation: The imidazole derivative is then alkylated using a suitable alkyl halide to introduce the ethyl linker.

    Furan Carboxamide Formation: The final step involves the coupling of the alkylated imidazole with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide as an antimicrobial agent. Research indicates that this compound exhibits inhibitory activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, in synergy assays with imipenem against E. coli expressing the NDM-1 enzyme, the compound demonstrated a two-fold reduction in minimum inhibitory concentration (MIC), suggesting its potential as an adjunct therapy in combating antibiotic resistance .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It acts as a noncovalent inhibitor of SARS-CoV 3CLpro, showing moderate molecular weight and good enzyme inhibitory activity. This positions it as a candidate for further development in antiviral therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Extensive SAR studies have been conducted to enhance its biological activity. Modifications to various parts of the molecule have been explored, leading to derivatives with improved potency against target enzymes like NDM-1. For example, altering substituents on the furan ring has resulted in compounds with significantly enhanced inhibitory effects .

Case Study 1: Synergistic Effects with Antibiotics

In a study assessing the compound's ability to enhance the efficacy of existing antibiotics, it was found that combining this compound with imipenem led to a notable reduction in MIC values across multiple bacterial strains. This synergy indicates that the compound could be developed as a co-treatment option for infections caused by multidrug-resistant bacteria .

Case Study 2: Inhibition of Viral Proteases

Another significant application was observed in the context of viral infections, where the compound was tested against SARS-CoV proteases. The results showed that it effectively inhibited viral replication at micromolar concentrations, making it a promising candidate for therapeutic development against coronaviruses .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialInhibitory activity against resistant bacterial strains ,
AntiviralInhibition of SARS-CoV 3CLpro ,
Synergistic TherapyEnhances efficacy of existing antibiotics like imipenem
Structure OptimizationModifications leading to improved potency and selectivity ,

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Heterocycle :

  • The target compound’s imidazole-pyridin-2-yl core differentiates it from benzimidazole-based analogs (e.g., ). Benzimidazoles are bulkier and may exhibit distinct electronic properties due to fused aromatic rings.
  • Nitrofuran derivatives (e.g., ) incorporate a nitro group on the furan ring, which is absent in the target compound. Nitro groups enhance electrophilicity and antimicrobial activity but may increase toxicity.

Synthetic Accessibility :

  • Compound 3 in (30% yield) demonstrates higher synthetic efficiency compared to compound 2 (7% yield), possibly due to the pyridine moiety’s stabilizing effects during coupling reactions. The target compound’s synthesis may face challenges similar to compound 2 due to steric hindrance from the imidazole-pyridin-2-yl group.

Physicochemical Properties: The lower melting point of compound 3 (52–54°C vs.

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridinyl imidazole derivatives with furan-2-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted techniques for efficiency.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits anticancer properties . For instance, in vitro assays showed that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, with reports indicating values around 25.72 ± 3.95 μM for MCF cells . Additionally, animal models revealed that treatment with this compound significantly suppressed tumor growth in xenograft models.

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Apoptosis Induction : Flow cytometry results indicated an increase in apoptotic cell populations upon treatment with the compound.
  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation, such as PI3K/AKT pathways, which are crucial for cancer cell survival and growth .
  • Cytotoxicity : The compound has shown selective cytotoxicity against cancer cells compared to normal cells, indicating a favorable therapeutic index.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF Cells : A study reported that this compound significantly reduced cell viability in MCF cell lines with IC50 values suggesting effective dose-dependent responses .
    Cell LineIC50 (μM)
    MCF25.72 ± 3.95
    U8745.2 ± 13.0
  • Animal Model Studies : In vivo experiments using tumor-bearing mice demonstrated a marked decrease in tumor size following treatment with the compound, supporting its potential as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.015

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The compound is synthesized via a two-step approach. First, furan-2-carbonyl chloride is reacted with a pyridinyl-imidazole ethylamine derivative under reflux in acetonitrile or 1,4-dioxane. The reaction typically proceeds for 18–24 hours at 120°C, followed by purification via recrystallization (chloroform/methanol) or column chromatography. Key intermediates are confirmed using 1H^1H-NMR and FT-IR spectroscopy (amide C=O stretch at ~1656–1687 cm1^{-1}) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies aromatic protons (6.5–8.5 ppm for pyridine/imidazole) and amide NH (~9–10 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~160 ppm) .
  • FT-IR Spectroscopy : Amide C=O (1650–1700 cm1^{-1}), aromatic C=C (1540–1585 cm1^{-1}), and NH stretches (3100–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsion angles (e.g., dihedral angles between pyridine and furan rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, demonstrates that deviations from planarity in the amide moiety can arise from intramolecular interactions with substituents. Refinement using SHELXL (via SHELX software suite) is standard .

Q. What strategies address contradictory biological activity reports for furan-carboxamide derivatives?

  • Methodological Answer : Contradictions (e.g., anticancer vs. antiviral activity) may arise from assay conditions or structural variations. Researchers should:

  • Compare substituent effects (e.g., pyridine vs. benzimidazole groups) using structure-activity relationship (SAR) studies.
  • Validate activity in multiple cell lines or enzymatic assays (e.g., DNA polymerase inhibition vs. kinase targeting) .

Q. How can molecular docking predict target interactions for this compound?

  • Methodological Answer :

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol : Optimize the ligand geometry (DFT), define the target protein’s active site (e.g., viral polymerases from ), and validate using scoring functions (e.g., binding energy < -7 kcal/mol).
  • Validation : Compare with co-crystallized inhibitors or mutagenesis data .

Q. What challenges exist in optimizing pharmacokinetic properties like solubility or metabolic stability?

  • Methodological Answer :

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyridine/imidazole rings without disrupting planar amide conformation .
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., furan ring oxidation) and modify with electron-withdrawing groups .

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